4-fluoro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
4-fluoro-1H-benzo[d]imidazol-2(3H)-one is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the introduction of a fluorine atom into the benzimidazole core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent reacts with a precursor benzimidazole compound. For example, this compound can be synthesized by reacting 4-chloro-1H-benzo[d]imidazol-2(3H)-one with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms such as 4-fluoro-1H-benzo[d]imidazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-benzo[d]imidazol-2(3H)-one
- 4-bromo-1H-benzo[d]imidazol-2(3H)-one
- 4-methyl-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
The presence of the fluorine atom in 4-fluoro-1H-benzo[d]imidazol-2(3H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its non-fluorinated analogs. These properties make it a valuable compound in drug discovery and development .
Biological Activity
4-Fluoro-1H-benzo[d]imidazol-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the para position of the benzimidazole ring, which influences its biological activity. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities, including:
- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines, including HepG2 and T24T cells.
- Antimicrobial Activity : It demonstrates notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Neurological Effects : It acts as a positive allosteric modulator of GABA-A receptors, suggesting potential use in treating neurological disorders.
Anticancer Mechanism
The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. In studies involving HepG2 cells, treatment with the compound resulted in significant cell cycle arrest at the G1 phase and increased apoptosis rates. The mechanism includes:
- Upregulation of Pro-apoptotic Proteins : Increased levels of caspase-3 and Bax were observed, while anti-apoptotic Bcl-2 levels decreased.
- Cell Cycle Arrest : Flow cytometry results showed a shift in cell cycle distribution, indicating that the compound effectively halts proliferation in cancer cells .
Antimicrobial Mechanism
In antimicrobial studies, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were below 10 µg/mL for several strains, suggesting its potential as an antibacterial agent .
Neurological Modulation
The compound has been identified as a positive allosteric modulator (PAM) of GABA-A receptors. This interaction enhances the receptor's response to GABA, potentially offering therapeutic avenues for anxiety and seizure disorders .
Anticancer Studies
A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability with an IC50 value below 30 µM. The treatment led to a marked increase in apoptotic cell populations and significant changes in cell cycle dynamics.
Treatment Concentration (µM) | % Viability | % Apoptosis |
---|---|---|
0 | 100 | 5 |
10 | 78 | 15 |
30 | 45 | 35 |
50 | 25 | 60 |
Antimicrobial Efficacy
In a comparative study against various bacterial strains, the compound showed remarkable efficacy:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | <1 |
Escherichia coli | <5 |
Candida albicans | <10 |
Properties
IUPAC Name |
4-fluoro-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYKWGJCWMEJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.